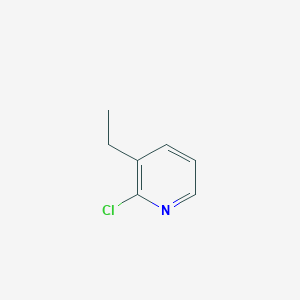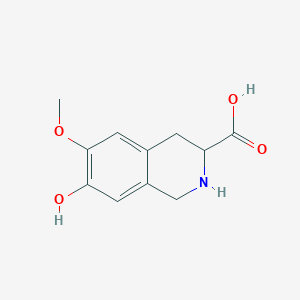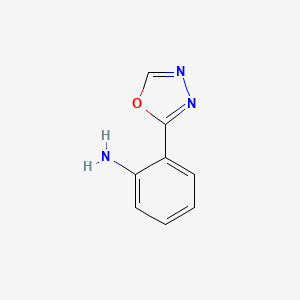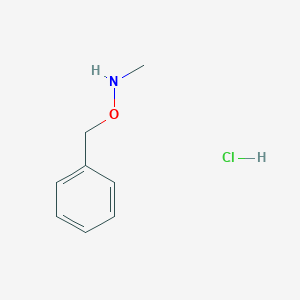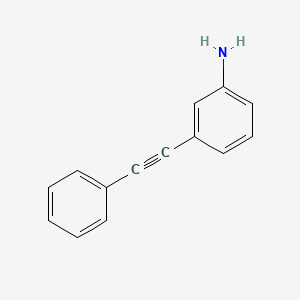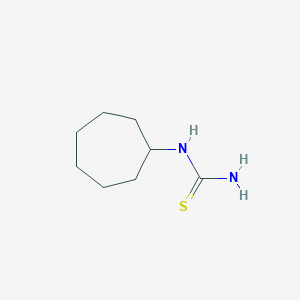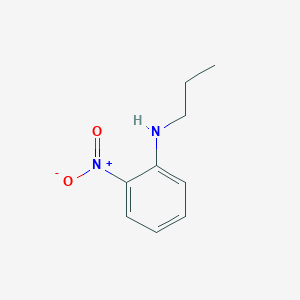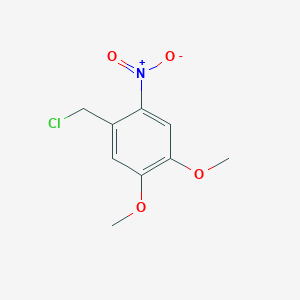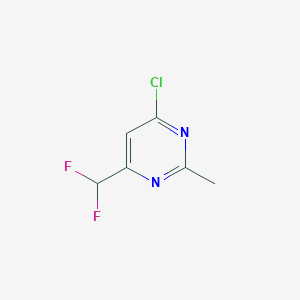
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C6H5ClF2N2 and its molecular weight is 178.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Process Chemistry
4,6-Dihydroxy-2-methylpyrimidine, a structurally similar compound to 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine, is identified as a crucial precursor in the pharmaceutical and explosive industries. Its synthesis and process chemistry have been explored, emphasizing the economic production of high-quality products. This suggests potential industrial applications of related compounds like this compound in creating valuable pharmaceuticals and high-energy materials (Patil et al., 2008).
Pharmaceutical Intermediates
4,6-Dichloro-2-methylpyrimidine serves as a significant intermediate for synthetic anticancer drugs, indicating the importance of such pyrimidine derivatives in medicinal chemistry. The detailed synthesis process, involving cyclization and chlorination steps, highlights the compound's role in drug development, potentially extending to this compound (Guo Lei-ming, 2012).
Biological Activity and Antituberculous Effect
Compounds derived from similar pyrimidine structures have shown pronounced antituberculous effects. This implies that this compound could also be of interest in developing treatments for tuberculosis or related bacterial infections (Erkin & Krutikov, 2007).
Structural and Electronic Analysis
Advanced techniques like DFT, molecular docking, FT-IR, FT-Raman, and NMR have been applied to analyze the molecular structure and electronic properties of similar pyrimidine compounds. These studies provide insights into the molecule's stability, reactivity, and potential pharmaceutical relevance, which could be applicable to this compound as well (Aayisha et al., 2019).
Propriétés
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFZHDYMKBWOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
